molecular formula C19H29N3O2 B12810231 N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 68610-11-7

N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B12810231
CAS No.: 68610-11-7
M. Wt: 331.5 g/mol
InChI Key: WEWHMSQDYIITBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a compound that combines two distinct chemical structures The first part, N’-(2-aminoethyl)ethane-1,2-diamine, is a type of ethylenediamine derivative, while the second part, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, is a derivative of bisphenol A

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide or ethylene dichloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the acidic by-products .

For the preparation of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, the process involves the condensation of phenol with acetone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of N’-(2-aminoethyl)ethane-1,2-diamine involves the continuous feeding of ethylenediamine and ethylene dichloride into a reactor at elevated temperatures and pressures. The reaction mixture is then neutralized and purified through distillation[3][3].

The industrial production of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol follows a similar process but on a larger scale, with the use of large reactors and continuous distillation units to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol also undergoes several reactions, such as:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the production of resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions, which can inhibit enzyme activity. The 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol part of the compound can interact with cellular receptors and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler analog of N’-(2-aminoethyl)ethane-1,2-diamine.

    Bisphenol A: A simpler analog of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol.

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its combined structure, which allows it to exhibit properties of both ethylenediamine derivatives and bisphenol A derivatives. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

68610-11-7

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2.C4H13N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-1-3-7-4-2-6/h3-10,16-17H,1-2H3;7H,1-6H2

InChI Key

WEWHMSQDYIITBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CNCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.